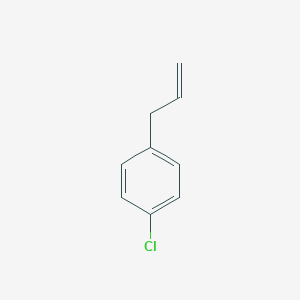

1-Alil-4-clorobenceno

Descripción general

Descripción

1-Allyl-4-chlorobenzene (1-ACB) is a compound that is part of the allylbenzene family, which is composed of a benzene ring with an allyl group attached to it. It is a colorless liquid at room temperature and has a strong, pungent odor. It is commonly used in the synthesis of organic compounds, as a solvent, and in the production of a variety of pharmaceuticals, fragrances, and other products.

Aplicaciones Científicas De Investigación

Ciencia Ambiental e Investigación de la Contaminación

Los clorobencenos, incluido el 1-Alil-4-clorobenceno, se han identificado como una fuente importante de contaminación en el suelo y las aguas subterráneas . Son persistentes, bioacumulativos y altamente tóxicos . La investigación en este campo se centra en comprender el comportamiento ambiental y las técnicas de remediación de los clorobencenos .

Aplicaciones Industriales

El this compound se usa ampliamente como un intermedio y solvente orgánico en varias industrias . Estas incluyen:

- Industria de la Tinción: Se usa en la producción de tintes .

- Industria Farmacéutica: Se usa en la producción de varios productos farmacéuticos .

- Industria de los Plaguicidas: Se usa en la producción de plaguicidas .

- Industria Textil: Se usa en la industria textil .

- Industria del Cuero: Se usa en la industria del cuero .

- Industria Electrónica: Se usa en la industria electrónica

Mecanismo De Acción

Target of Action

The primary target of 1-Allyl-4-chlorobenzene is the benzene ring, a cyclic compound with six pi electrons delocalized in six p orbitals above and below the plane of the ring . The benzene ring is especially stable and prefers to retain its aromaticity during reactions .

Mode of Action

1-Allyl-4-chlorobenzene undergoes electrophilic aromatic substitution, a reaction that allows it to maintain the aromaticity of the benzene ring . The general mechanism involves two steps :

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma bond. This results in an arenium ion, which is conjugated but not aromatic .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, reforming aromaticity .

Biochemical Pathways

It’s known that benzene derivatives can undergo electrophilic aromatic substitution, affecting the stability and reactivity of the benzene ring .

Pharmacokinetics

Its molecular formula is chcl, and it has an average mass of 152621 Da and a monoisotopic mass of 152039276 Da , which may influence its pharmacokinetic behavior.

Result of Action

The result of the action of 1-Allyl-4-chlorobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the benzene ring maintains its aromaticity .

Safety and Hazards

Direcciones Futuras

The future directions of research on 1-Allyl-4-chlorobenzene could focus on addressing challenges such as unequal research development, insufficient cooperation, deeply mechanism research, and developing new technologies . This would provide a powerful insight into the study of 1-Allyl-4-chlorobenzene and enable researchers to quickly identify the hotspot and direction of future studies .

Propiedades

IUPAC Name |

1-chloro-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGUNPRNQXXTCCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30452033 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1745-18-2 | |

| Record name | 1-Allyl-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30452033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

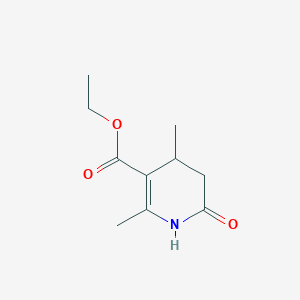

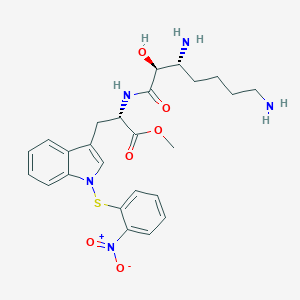

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

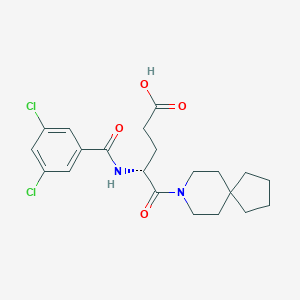

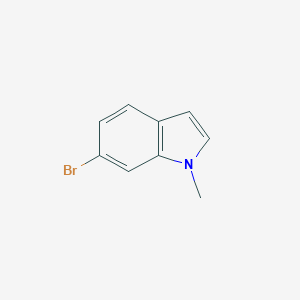

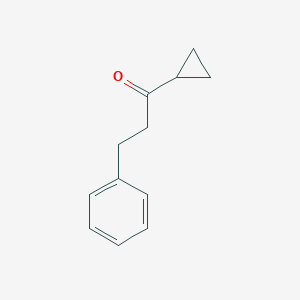

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

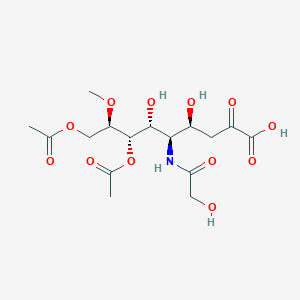

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![[(1R,4S)-4-(2-amino-6-oxo-3H-purin-9-yl)cyclopent-2-en-1-yl] (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate](/img/structure/B159831.png)

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)

![3-Bromo-5-[(3-bromo-1,2,4-thiadiazol-5-ylthio)methylsulfinyl]-1,2,4-thiadiazole](/img/structure/B159848.png)